Oxiranemethanol,3-butyl-(9ci)
Description
Oxiranemethanol,3-butyl-(9CI) (IUPAC name: 3-butyloxiranemethanol) is an epoxide-derived alcohol characterized by a three-membered oxirane (epoxide) ring and a butyl substituent at the 3-position. Epoxide alcohols like this are of interest in organic synthesis, natural product chemistry, and agrochemical research due to their reactivity and stereochemical complexity .
Properties
CAS No. |
154802-30-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3-butyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3 |
InChI Key |
VJHAPKJZBOYGOD-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CO |
Canonical SMILES |
CCCCC1C(O1)CO |
Synonyms |
Oxiranemethanol, 3-butyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol,3-butyl-(9ci) typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-buten-1-ol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of Oxiranemethanol,3-butyl-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the epoxidation process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Oxiranemethanol,3-butyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted oxirane derivatives with various functional groups.
Scientific Research Applications
Oxiranemethanol,3-butyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Oxiranemethanol,3-butyl-(9ci) involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the formation of a new bond and the opening of the ring . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Butyl vs. Isopropyl: The butyl group in Oxiranemethanol,3-butyl-(9CI) is a linear alkyl chain, likely increasing lipophilicity compared to the branched isopropyl groups in CAS 134111-22-1. This could enhance solubility in non-polar solvents and influence biological activity . Cyclohexyl vs. Acetate Derivatives: The acetate ester (CAS 146805-60-9) demonstrates how esterification modifies polarity and volatility, making it more suitable for applications in fragrances or controlled-release formulations .
Physicochemical Properties :
- Boiling Points : The bis(isopropyl) derivative (CAS 134111-22-1) has a boiling point of ~216°C, while the hypothetical 3-butyl analog is estimated to have a similar or slightly lower boiling point due to differences in branching and molecular weight .
- Density : Linear alkyl chains (e.g., butyl) typically result in lower densities compared to branched or cyclic analogs. The bis(isopropyl) compound’s density (0.971 g/cm³) suggests moderate packing efficiency in the liquid phase .
Applications: Natural Products: The α-methyl-α-[4-methyl-3-pentenyl]oxiranemethanol found in coriander oil () highlights the role of oxiranemethanols in plant biochemistry, possibly contributing to antimicrobial or aromatic properties . Synthetic Uses: Cyclohexyl and isopropyl derivatives are likely used as chiral intermediates in pharmaceuticals or agrochemicals, leveraging their epoxide reactivity for ring-opening reactions .
Research Findings and Limitations
- Synthetic Pathways : Epoxidation of allylic alcohols or nucleophilic ring-opening reactions are common methods for synthesizing such compounds, but specific protocols for 3-butyl derivatives require further study .
- Toxicity and Regulation: While some 9CI-classified compounds are used as herbicides (e.g., methazole in ), oxiranemethanol derivatives’ safety profiles remain understudied. Regulatory data for the 3-butyl variant are unavailable .
- Natural vs. Synthetic: Natural oxiranemethanols (e.g., in coriander oil) may have distinct bioactivities compared to synthetic analogs, warranting comparative pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
